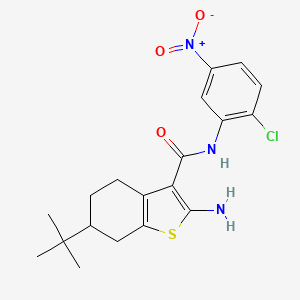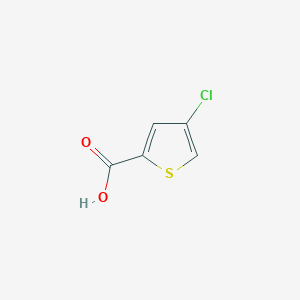![molecular formula C14H14N4O B3037835 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 63537-33-7](/img/structure/B3037835.png)
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Descripción general
Descripción
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one, or 3,4-DMPP, is an important synthetic compound that has gained significant attention due to its potential applications in a variety of scientific research areas. This compound is a pyrazolo[3,4-d]pyridazin-7(6H)-one derivative, and has been studied for its potential use in drug discovery, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Chemical and Pharmacological Activities
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one and its derivatives have been a topic of interest due to their potential chemical and pharmacological activities. Novel pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines synthesized using related compounds are expected to exhibit significant chemical and pharmacological properties (Al-Afaleq & Abubshait, 2001).
Antimicrobial Activities
Some derivatives of this compound have shown promising antimicrobial activities. These compounds have been tested against various Gram-negative and Gram-positive bacteria, as well as fungi, demonstrating high inhibitory efficiency (Akbas & Berber, 2005).
Synthesis and Tautomeric Structures
The synthesis of substituted 2H-pyrazolo[3,4-d]pyridazines and their tautomeric structures have been extensively studied. These structures are inferred based on elemental analyses and spectral data, highlighting the oxo form for pyrazolopyridazinones and the monohydroxymono oxo structure for pyrazolopyridazine-diones (Shawali, 1977).
Novel Synthetic Routes and Applications
Research has developed new and efficient synthetic routes for isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. These novel synthesis pathways have broadened the applications of these compounds in various scientific fields (Zaki, Sayed, & Elroby, 2016).
Propiedades
IUPAC Name |
3,4-dimethyl-2-(4-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-8-4-6-11(7-5-8)18-10(3)12-9(2)15-16-14(19)13(12)17-18/h4-7H,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYBFYXYWPZNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NNC(=O)C3=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B3037763.png)









![(4E)-2-(4-chlorophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B3037775.png)